Cas no 85553-53-3 (3-(Pyridin-2-yl)benzaldehyde)

3-(Pyridin-2-yl)benzaldehyde is a versatile aromatic aldehyde featuring a pyridine moiety at the 2-position of the benzene ring. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, ligands for metal coordination, and functional materials. Its dual functionality—aldehyde and pyridine groups—enables selective reactivity in condensation, cyclization, and cross-coupling reactions. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the aldehyde, facilitating nucleophilic additions. High purity and stability under standard conditions make it suitable for precision applications in medicinal chemistry and catalysis. Its structural motif is also relevant in designing bioactive molecules and optoelectronic materials.
3-(Pyridin-2-yl)benzaldehyde structure
3-(Pyridin-2-yl)benzaldehyde structure
Product Name:3-(Pyridin-2-yl)benzaldehyde
CAS No:85553-53-3
MF:C12H9NO
MW:183.205962896347
MDL:MFCD02684103
CID:726105
PubChem ID:3710039
Update Time:2025-06-15

3-(Pyridin-2-yl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridin-2-yl-benzaldehyde
    • 3-(2-Pyridyl)benzaldehyde
    • 3-(2-PYRIDINYL)BENZALDEHYDE
    • 3-Pyrid-2-ylbenzaldehyde
    • 3-pyridin-2-ylbenzaldehyde
    • Benzaldehyde,3-(2-pyridinyl)-
    • 2-(3-Formylphenyl)pyridine
    • 3-(Pyridin-2-Yl)Benzaldehyde
    • Benzaldehyde, 3-(2-pyridinyl)-
    • SAPNGHSAYQXRPG-UHFFFAOYSA-N
    • 5-(2-PYRIDYL)BENZALDEHYDE
    • AR1652
    • SBB090049
    • SY050757
    • 3-(2-pyridinyl)benzaldehyde, AldrichCPR
    • 3-(2-Pyridinyl)benzaldehyde (ACI)
    • 3-Pyridinylbenzaldehyde
    • DTXSID90395351
    • AKOS004113794
    • CS-0095847
    • DB-021602
    • AC-30417
    • EN300-114893
    • P1889
    • J-510947
    • PS-3589
    • 85553-53-3
    • SCHEMBL510345
    • MFCD02684103
    • Z1143356184
    • 3-(Pyridin-2-yl)benzaldehyde
    • MDL: MFCD02684103
    • Inchi: 1S/C12H9NO/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13-12/h1-9H
    • InChI Key: SAPNGHSAYQXRPG-UHFFFAOYSA-N
    • SMILES: O=CC1C=C(C2C=CC=CN=2)C=CC=1

Computed Properties

  • Exact Mass: 183.06800
  • Monoisotopic Mass: 183.068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 30

Experimental Properties

  • Color/Form: Liquid
  • Density: 1.147
  • Melting Point: 163 ºC
  • Boiling Point: 345.5±25.0℃ at 760 mmHg
  • Flash Point: 170.7±30.6 °C
  • Refractive Index: 1.6350 to 1.6390
  • PSA: 29.96000
  • LogP: 2.56110
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P160241-250mg
3-(Pyridin-2-yl)benzaldehyde
85553-53-3 97%
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¥148.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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3-(Pyridin-2-yl)benzaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Methanol ,  Toluene ,  Water ;  18 h, rt → 105 °C
Reference
Design and optimisation of a small-molecule TLR2/4 antagonist for anti-tumour therapy
Xu, Qun; et al, RSC Medicinal Chemistry, 2021, 12(10), 1771-1779

Production Method 2

Reaction Conditions
1.1 Reagents: Butyllithium
1.2 0.5 h, -78 °C
Reference
Novel inhibitor of bacterial sphingomyelinase, SMY-540, developed based on three-dimensional structure analysis
Oda, Masataka; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2014, 29(3), 303-310

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine ,  Potassium carbonate ,  Phosphorus(1+), bromotri-1-pyrrolidinyl-, (T-4)-, hexafluorophosphate(1-) (1:1) Solvents: 1,4-Dioxane ;  3 h, 100 °C
1.2 Reagents: Water Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ;  2 - 16 h, 100 °C
Reference
PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl-aryl bonds
Li, Shui-Ming; et al, Chemical Communications (Cambridge, 2011, 47(48), 12840-12842

Production Method 4

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  overnight, reflux
Reference
Discovery of a potent and selective inhibitor of histone lysine demethylase KDM4D
Fang, Zhen ; et al, European Journal of Medicinal Chemistry, 2021, 223,

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium, di-μ-chlorobis[2-[1-pyrrolidinyl(thioxo-κS)methyl]-3-furanyl-κC]di- Solvents: Dimethylacetamide ,  Water ;  2 h, 100 °C
Reference
A Concise and Diversity-Oriented Approach to the Synthesis of SAG Derivatives
Wang, Nengdong; et al, Journal of Combinatorial Chemistry, 2008, 10(6), 825-834

Production Method 6

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  43 h, 110 °C
Reference
Twist to Boost: Circumventing Quantum Yield and Dissymmetry Factor Trade-Off in Circularly Polarized Luminescence
Lee, Sumin; et al, Inorganic Chemistry, 2021, 60(11), 7738-7752

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: N-Acetyl-L-leucine Solvents: Acetonitrile ;  24 h, 120 °C
Reference
Ruthenium-Catalyzed meta-Selective CAr-H Bond Formylation of Arenes
Jia, Chunqi; et al, Journal of Organic Chemistry, 2020, 85(6), 4536-4542

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: N-Acetyl-L-leucine ,  Bis(acetato-κO)[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]ruthenium Solvents: Acetonitrile ;  24 h, 120 °C
Reference
Ruthenium-Catalyzed meta-Selective CAr-H Bond Formylation of Arenes
Jia, Chunqi; et al, Journal of Organic Chemistry, 2020, 85(6), 4536-4542

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: N-Acetyl-L-leucine ,  Bis(acetato-κO)[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]ruthenium Solvents: Acetonitrile ;  24 h, 120 °C
Reference
Ruthenium-Catalyzed meta-Selective CAr-H Bond Formylation of Arenes
Jia, Chunqi; et al, Journal of Organic Chemistry, 2020, 85(6), 4536-4542

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(CAS:85553-53-3)3-(Pyridin-2-yl)benzaldehyde
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Quantity:5g
Purity:99%
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Price ($):158.0
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3-(Pyridin-2-yl)benzaldehyde Related Literature

Additional information on 3-(Pyridin-2-yl)benzaldehyde

Introduction to 3-(Pyridin-2-yl)benzaldehyde (CAS No. 85553-53-3) in Modern Chemical and Pharmaceutical Research

3-(Pyridin-2-yl)benzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 85553-53-3, is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis and pharmaceutical development. This aromatic aldehyde, featuring a pyridine ring conjugated with a benzaldehyde moiety, exhibits unique structural and functional properties that make it a valuable intermediate in the creation of bioactive molecules.

The compound's molecular structure, characterized by a benzene ring substituted with a pyridine group at the 2-position and an aldehyde group at the 3-position, provides a scaffold that is highly conducive to further functionalization. This structural motif is particularly attractive in medicinal chemistry due to its ability to interact with biological targets through hydrogen bonding and π-stacking interactions. The presence of both electron-donating (pyridine nitrogen) and electron-withdrawing (aldehyde group) features allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical factors in drug design.

In recent years, 3-(Pyridin-2-yl)benzaldehyde has been extensively explored as a key building block in the synthesis of various pharmacophores. Its applications span across multiple therapeutic areas, including oncology, neurology, and anti-inflammatory treatments. One of the most compelling aspects of this compound is its role in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are involved in numerous cellular processes and are emerging as crucial therapeutic targets due to their essential roles in disease pathogenesis.

Recent studies have highlighted the utility of 3-(Pyridin-2-yl)benzaldehyde in generating novel inhibitors of kinases and other enzymes implicated in cancer progression. For instance, derivatives of this compound have been shown to disrupt the activity of tyrosine kinases, which are overexpressed in many solid tumors. The pyridine moiety serves as an anchor for binding to specific pockets on the enzyme surface, while the aldehyde group can engage in covalent or non-covalent interactions to enhance binding affinity. Such structural features have enabled the design of highly potent and selective kinase inhibitors with promising preclinical activity.

The compound's potential extends beyond oncology into neurodegenerative diseases. Emerging research suggests that 3-(Pyridin-2-yl)benzaldehyde derivatives may modulate neurotransmitter receptors and ion channels, offering therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease. The ability to fine-tune the electronic properties of the pyridine ring allows chemists to tailor the pharmacological profile of these derivatives, making them suitable for targeting specific neuronal pathways.

In addition to its role as an intermediate in drug discovery, 3-(Pyridin-2-yl)benzaldehyde has found applications in materials science and agrochemicals. Its aromatic system lends itself well to polymerization reactions, yielding materials with enhanced thermal stability and mechanical strength. Furthermore, its derivatives have been investigated as intermediates in the synthesis of pesticides and herbicides, where their structural rigidity and functional diversity contribute to improved efficacy against pests.

The synthesis of 3-(Pyridin-2-yl)benzaldehyde typically involves classical organic transformations such as condensation reactions between pyridine derivatives and benzaldehyde or its equivalents. Advances in synthetic methodologies have enabled more efficient and scalable production processes, including catalytic approaches that minimize waste and improve atom economy. These innovations align with growing demands for sustainable chemical manufacturing practices.

The compound's chemical reactivity also makes it a valuable tool for mechanistic studies. Researchers utilize 3-(Pyridin-2-yl)benzaldehyde as a probe molecule to investigate reaction pathways involving transition metals and organocatalysts. Such studies contribute to a deeper understanding of fundamental chemical processes, which can inform the development of new synthetic strategies for complex molecules.

Looking ahead, the future prospects for 3-(Pyridin-2-yl)benzaldehyde are promising, driven by ongoing research into novel therapeutic applications and sustainable synthetic routes. As computational methods advance, virtual screening techniques will likely be employed to identify new derivatives with enhanced biological activity. Meanwhile, green chemistry principles will continue to guide synthetic efforts toward more environmentally friendly processes.

In conclusion,3-(Pyridin-2-yl)benzaldehyde (CAS No. 85553-53-3) represents a cornerstone compound in modern chemical research with far-reaching implications for pharmaceuticals, materials science, and agrochemicals. Its unique structural features offer unparalleled flexibility for designing bioactive molecules targeting diverse diseases. As scientific understanding evolves,this compound will undoubtedly remain at the forefront of innovation,driving progress across multiple scientific disciplines.

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Amadis Chemical Company Limited
(CAS:85553-53-3)3-(Pyridin-2-yl)benzaldehyde
A841361
Purity:99%
Quantity:5g
Price ($):158.0
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